N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c27-19(15-30-16-20(28)26-11-13-29-14-12-26)24-23-25-21(17-7-3-1-4-8-17)22(31-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUYJBJSYRYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This compound integrates key functional groups that contribute to its biological activity, including the thiazole moiety and a morpholino group.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound induces cell death through both mechanisms, which is crucial for targeting resistant cancer cell lines.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (A375) | 1.61 ± 0.92 | Induction of apoptosis and autophagy |
| Pancreatic Cancer | 1.98 ± 1.22 | Cell cycle arrest and apoptosis |
| Chronic Myeloid Leukemia (K562) | 10.0 | Mitochondrial dysfunction and oxidative stress |
These findings suggest that the compound can effectively inhibit tumor growth in vivo, as demonstrated in xenograft models.
Antimicrobial Activity
The thiazole moiety in this compound also contributes to antimicrobial properties. Studies have shown activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:
| Microorganism | MIC (mg/L) | Reference |
|---|---|---|
| Candida albicans | 3.92 – 4.01 | |
| Aspergillus niger | 4.01 – 4.23 | |
| Staphylococcus aureus | < 10 | Comparative study with standard antibiotics |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and substituents on the phenyl groups significantly affect biological activity. Electron-withdrawing groups enhance potency, while lipophilicity plays a critical role in cellular uptake and efficacy.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Melanoma Treatment : In a study involving A375 melanoma cells, treatment with the compound led to a notable reduction in tumor size in xenograft models, showcasing its potential as a therapeutic agent against resistant melanoma types.
- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibits superior antimicrobial activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus, indicating its potential application in treating infections caused by multidrug-resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives reported in the evidence, focusing on substituent effects, biological activities, and synthesis strategies.
Structural and Functional Group Comparisons
Key Observations :
- Thiazole vs. Quinazolinone/Triazinoindole Cores: The target compound’s thiazole core differs from quinazolinone (e.g., compound 7) or triazinoindole (e.g., compound 27) scaffolds. Thiazoles are associated with kinase inhibition and antimicrobial activity, while quinazolinones often target DNA topoisomerases or microtubules .
- Morpholino Group: The morpholino-2-oxoethylthio side chain in the target compound is distinct from sulfamoyl (compound 11) or brominated aryl groups (compound 27). Morpholino derivatives are known to improve aqueous solubility and bioavailability compared to lipophilic substituents .
Q & A
Q. Answer :
- Protecting Groups : Temporarily protect reactive thiols with trityl groups to prevent oxidation .
- Catalytic Systems : Use Pd/Cu catalysts for selective C-S bond formation, reducing disulfide byproducts .
- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of the chloroacetamide intermediate .
How can conflicting bioactivity data from similar compounds guide assay design for this molecule?
Q. Answer :
- Target Selection : Prioritize kinases or tubulin polymerization assays, as structural analogs (e.g., thiazole-morpholino hybrids) show inhibition in these pathways .
- Dose-Response Curves : Use IC₅₀ values from analogs (e.g., IC₅₀ = 2.1 µM for anti-cancer activity in ) to establish testing ranges .
- Contradiction Resolution : Cross-validate results with orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target engagement .
How do researchers analyze spectral data to distinguish regioisomers in the thiazole core?
Q. Answer :
- ¹H NMR Splitting Patterns : Para-substituted phenyl groups (4,5-diphenyl) show distinct coupling (e.g., doublets for adjacent protons) versus meta/ortho isomers .
- NOESY/ROESY : Nuclear Overhauser effects between thiazole C2-H and morpholino protons confirm spatial proximity .
- Computational Modeling : DFT calculations predict chemical shifts for regioisomers, aiding assignment .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina models interactions with EGFR (PDB: 1M17) to prioritize in vitro testing .
- MD Simulations : Assess stability of the thioether-morpholino linkage in physiological pH (7.4) .
How can reaction mechanisms for thioether formation be experimentally validated?
Q. Answer :
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated thiols to confirm SN2 vs. radical pathways .
- Trapping Intermediates : Use ESI-MS to detect transient sulfenate ions during substitution .
- Stereochemical Analysis : Chiral HPLC monitors racemization at the thioether center, indicating mechanism reversibility .
What structural analogs inform structure-activity relationship (SAR) studies?
Q. Answer :
| Analog | Modification | Bioactivity | Source |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Morpholino → thiomorpholinone | Anticancer (IC₅₀ = 1.8 µM) | |
| 2-(2-Mercapto-4-oxothiazol-5-yl)acetamide | Thioether → free thiol | Antimicrobial (MIC = 4 µg/mL) | |
| N-(4-Nitrophenyl)-thiazole derivatives | Electron-withdrawing substituents | Enhanced kinase inhibition |
How should stability studies be designed under physiological conditions?
Q. Answer :
- pH Stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC. Thioether bonds are prone to hydrolysis at pH < 3 .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) under ICH Q1B guidelines .
What methodologies resolve contradictions in reported synthesis yields?
Q. Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst) affecting yields .
- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., vs. 17) under controlled humidity/temperature .
- Byproduct Analysis : LC-MS identifies impurities (e.g., disulfides) that reduce yields in suboptimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
